2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
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Overview
Description
2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse chemical reactivity and potential use in material science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves the reaction of pyromellitic dianhydride with 2-methoxyaniline under specific conditions. The reaction is carried out in a solvent such as toluene or quinoline at elevated temperatures (around 473 K) for a specified duration. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted isoindole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(2-(pyridin-3-yl)ethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Similar structure but with pyridinyl groups instead of methoxyphenyl groups.
2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Contains benzyl groups instead of methoxyphenyl groups.
2,6-bis(3-acetyl-phenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone: Features acetyl-phenyl groups.
Uniqueness
The uniqueness of 2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone lies in its methoxyphenyl groups, which impart specific electronic and steric properties
Properties
Molecular Formula |
C24H16N2O6 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C24H16N2O6/c1-31-19-9-5-3-7-17(19)25-21(27)13-11-15-16(12-14(13)22(25)28)24(30)26(23(15)29)18-8-4-6-10-20(18)32-2/h3-12H,1-2H3 |
InChI Key |
ZWFSTXYAMFERAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC=C5OC |
Origin of Product |
United States |
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